Cas no 1783389-71-8 (2-Chloro-5-methoxy-4-(trifluoromethyl)aniline)

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a trifluoromethyl and methoxy substituent on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of electron-withdrawing (chloro, trifluoromethyl) and electron-donating (methoxy) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its structural properties make it valuable for constructing complex molecules with tailored functionalities. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in derived compounds. This intermediate is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
2-Chloro-5-methoxy-4-(trifluoromethyl)aniline structure
1783389-71-8 structure
Product Name:2-Chloro-5-methoxy-4-(trifluoromethyl)aniline
CAS No:1783389-71-8
MF:C8H7ClF3NO
MW:225.59549164772
CID:5765778
PubChem ID:84690070
Update Time:2025-08-05

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • WAFHIZZKIMLDJF-UHFFFAOYSA-N
    • 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline
    • SCHEMBL22366858
    • EN300-1642808
    • 1783389-71-8
    • Benzenamine, 2-chloro-5-methoxy-4-(trifluoromethyl)-
    • Inchi: 1S/C8H7ClF3NO/c1-14-7-3-6(13)5(9)2-4(7)8(10,11)12/h2-3H,13H2,1H3
    • InChI Key: WAFHIZZKIMLDJF-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(C(F)(F)F)C=1)OC)N

Computed Properties

  • Exact Mass: 225.017
  • Monoisotopic Mass: 225.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2A^2
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.399±0.06 g/cm3(Predicted)
  • Boiling Point: 262.2±40.0 °C(Predicted)
  • pka: 0.39±0.10(Predicted)

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Additional information on 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline

Introduction to 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline (CAS No. 1783389-71-8)

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1783389-71-8, belongs to the class of aniline derivatives, which are widely studied for their pharmacological effects. The presence of multiple functional groups, including a chloro substituent, a methoxy group, and a trifluoromethyl group, makes this molecule of particular interest for further chemical modification and biological evaluation.

The structural framework of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline consists of a benzene ring substituted with these three distinct groups. The chloro group at the 2-position introduces electrophilic characteristics, enhancing reactivity in nucleophilic substitution reactions. The methoxy group at the 5-position provides electron-donating effects, influencing the electronic properties of the aromatic ring. Meanwhile, the trifluoromethyl group at the 4-position increases lipophilicity and metabolic stability, which are crucial factors in drug design. These combined features make it a valuable intermediate in synthesizing more complex molecules with desired pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of aniline derivatives. 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline has been investigated for its possible role in developing novel therapeutic agents. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for further exploration in drug discovery programs. For instance, researchers have examined its interactions with enzymes involved in inflammatory pathways, suggesting potential applications in managing inflammatory diseases.

Moreover, the synthetic utility of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline has been highlighted in various chemical transformations. Its reactive sites allow for diverse modifications, enabling the synthesis of more complex structures. This flexibility is particularly valuable in medicinal chemistry, where iterative modifications are often required to optimize biological activity. The compound can serve as a precursor for creating libraries of derivatives for high-throughput screening (HTS), a common approach in modern drug discovery to identify lead compounds with desired properties.

The agrochemical applications of this compound are also worth mentioning. Aniline derivatives have shown promise in developing new pesticides and herbicides due to their ability to interact with biological targets in pests and weeds. 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline, with its unique substituents, could potentially be modified to create compounds that exhibit potent pest control effects while maintaining environmental safety. Such developments are crucial for addressing the increasing challenges posed by pest resistance and environmental sustainability in agriculture.

From a chemical perspective, the spectroscopic and analytical characterization of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is essential for understanding its behavior in different chemical environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy have been employed to elucidate its structure and purity. These analytical methods provide critical data for researchers to ensure that the compound meets the required standards for further studies.

The future directions for research on 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline are promising. Ongoing studies aim to explore its biological activity in greater detail, including potential applications in oncology, neurology, and infectious diseases. Additionally, efforts are being made to develop more efficient synthetic routes to produce this compound on an industrial scale. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to new therapeutic interventions and sustainable agricultural solutions.

In conclusion,2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable building block for developing novel agents with therapeutic benefits. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in advancing scientific knowledge and practical solutions across multiple disciplines.

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